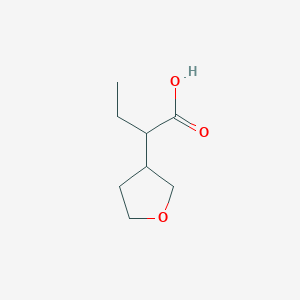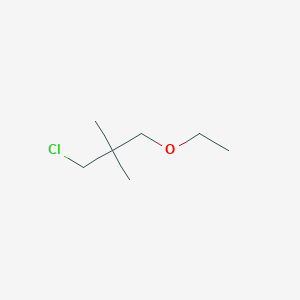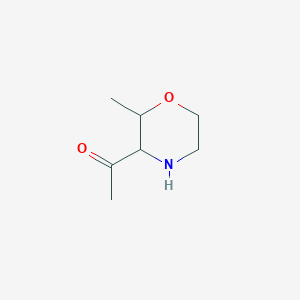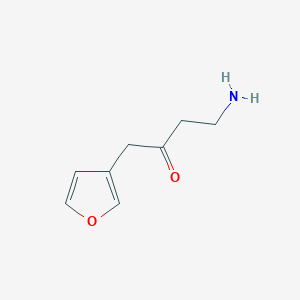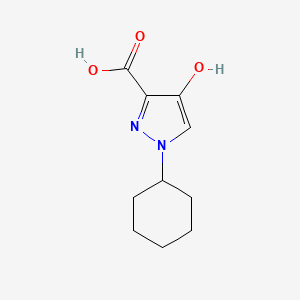
1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group, a hydroxyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexyl and hydroxyl groups. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid
- 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid
- 1-Benzyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-Cyclohexyl-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-cyclohexyl-4-hydroxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h6-7,13H,1-5H2,(H,14,15) |
InChI-Schlüssel |
FBWLJKHQXVHCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=C(C(=N2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
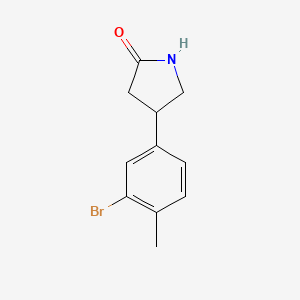
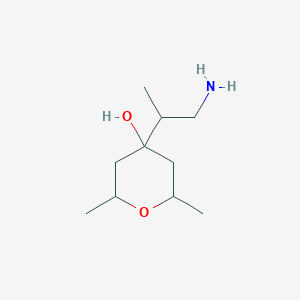
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
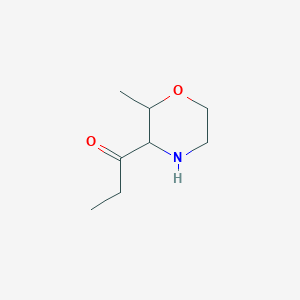


![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)

methanol](/img/structure/B13172399.png)
